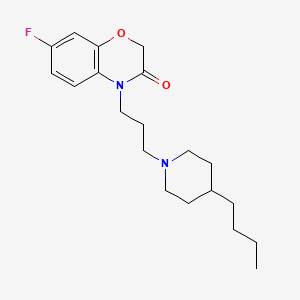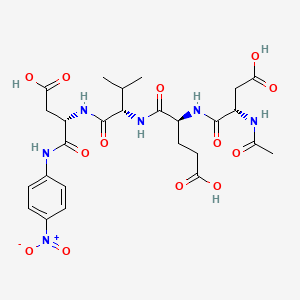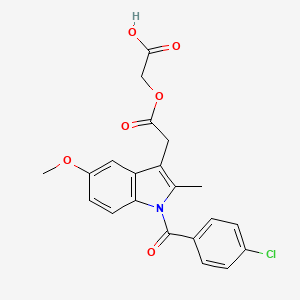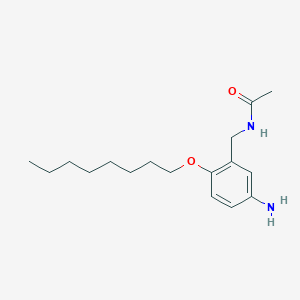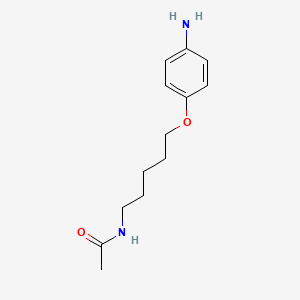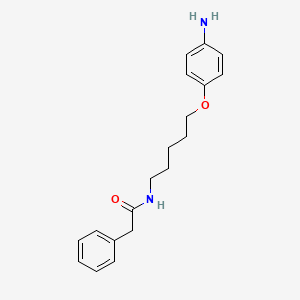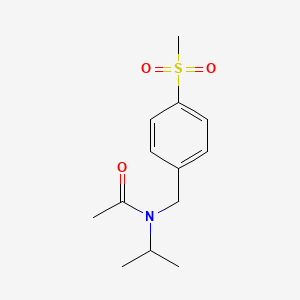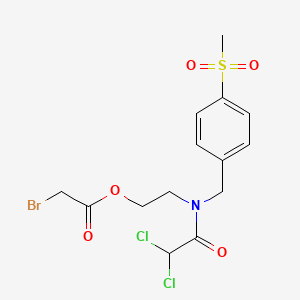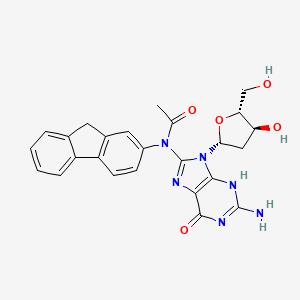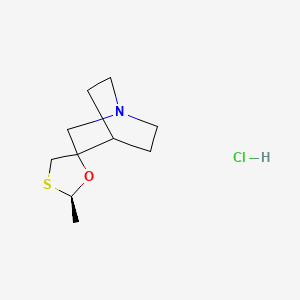
trans-2'-Methylspiro(1-Azabicyclo(2.2.2)octan-3,5'-(1,3)oxathiolan)hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as cevimeline, is a cholinergic agonist . It is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .
Synthesis Analysis
The synthesis of cevimeline involves isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16.0% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . Approximately 8% of the trans-sulfoxide metabolite is then converted into the corresponding glucuronic acid conjugate and eliminated .Molecular Structure Analysis
The molecular formula of cevimeline is C10H17NOS.HCl.1/2 H2O . It has a molecular weight of 244.79 .Chemical Reactions Analysis
Cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 .Physical And Chemical Properties Analysis
Cevimeline is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Anwendungen
Die einzigartige Struktur des 2-Azabicyclo[3.2.1]octan-Systems, das Bestandteil der fraglichen Verbindung ist, hat ein großes Potenzial in der Arzneimittelforschung gezeigt . Diese bicyclische Architektur wird häufig als Schlüsselsynthesezwischenprodukt bei der Totalsynthese verschiedener bioaktiver Moleküle verwendet. Ihre Präsenz in mehreren Zielmolekülen, insbesondere solchen, die aus Naturprodukten gewonnen werden, unterstreicht ihre Bedeutung in der medizinischen Chemie.
Synthese stickstoffhaltiger Heterocyclen
Stickstoffhaltige Heterocyclen sind in einer Vielzahl natürlicher und synthetischer Produkte mit bekannten bioaktiven Eigenschaften weit verbreitet . Das Gerüst der Verbindung kann zur Synthese dieser Heterocyclen verwendet werden, die für die Entwicklung neuer Arzneimittel von entscheidender Bedeutung sind.
Biomassenverwertung
Forschungen zeigen, dass das Gerüst der Verbindung an der Verwertung von biomassagebundenen Verbindungen durch photochemische Umwandlungen beteiligt sein kann . Diese Anwendung ist unerlässlich, um wertschöpfende Produkte aus Biomasse zu erzeugen und zu nachhaltigen chemischen Prozessen beizutragen.
Katalyse
Die Verbindung wurde in katalytischen asymmetrischen Reaktionen, wie der Rautenstrauch-Reaktion, verwendet, um Zwischenprodukte mit guter Enantiokontrolle bereitzustellen . Dies ist besonders wichtig bei der Synthese chiraler Moleküle, die für die Produktion enantiomerenreiner Arzneimittel unerlässlich sind.
Totalsynthese von Alkaloiden
Die Kernstruktur der Verbindung ist entscheidend für die Totalsynthese strukturverwandter Cytisin-ähnlicher Alkaloide, die aus der traditionellen chinesischen Kräutermedizin isoliert wurden . Diese Alkaloide haben verschiedene pharmakologische Wirkungen, was das Gerüst der Verbindung in diesem Zusammenhang wertvoll macht.
Entwicklung synthetischer Methoden
Forscher nutzen die Kernstruktur der Verbindung, um neue synthetische Methoden zu entwickeln . Dazu gehört die Schaffung neuartiger Reaktionen und Prozesse, die die Effizienz und Selektivität der chemischen Synthese verbessern können.
Wirkmechanismus
Target of Action
The primary target of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride is muscarinic receptors . These receptors play a crucial role in the nervous system, mediating a variety of physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a cholinergic agonist , trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride binds to muscarinic receptors . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in the modulation of various physiological processes controlled by the nervous system.
Pharmacokinetics
The pharmacokinetic properties of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After administration, the compound is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It is extensively bound to tissues, suggesting a wide distribution within the body . The compound is metabolized into several metabolites, including cis and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of the compound . Approximately 84% of a 30 mg dose of the compound is excreted in urine after 24 hours .
Result of Action
The activation of muscarinic receptors by trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride leads to various molecular and cellular effects. These include increased secretion of exocrine glands, such as salivary and sweat glands, and increased tone of the smooth muscle in the gastrointestinal and urinary tracts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride involves the formation of the spirocyclic ring system through a cyclization reaction. The starting material for the synthesis is 2-methylpiperidine, which is functionalized to introduce the necessary groups for cyclization. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-methylpiperidine", "2-bromoethyl ethyl sulfide", "Sodium hydride", "Acetone", "Hydrochloric acid" ], "Reaction": [ "2-methylpiperidine is reacted with 2-bromoethyl ethyl sulfide in the presence of sodium hydride and acetone to form the intermediate 2-methylspiro[1,3-oxathiolane-5,3'-piperidine] (1)", "Intermediate 1 is then treated with hydrochloric acid to form trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride" ] } | |
CAS-Nummer |
107220-29-1 |
Molekularformel |
C10H18ClNOS |
Molekulargewicht |
235.77 g/mol |
IUPAC-Name |
(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI-Schlüssel |
SURWTGAXEIEOGY-KXNXZCPBSA-N |
Isomerische SMILES |
C[C@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |
SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Kanonische SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AF 102A hydrochloride; AF 102A HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




